tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1899106-63-8
VCID: VC5745638
InChI: InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3
SMILES: CC1CN(CCC12CNC2)C(=O)OC(C)(C)C
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347

tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

CAS No.: 1899106-63-8

Cat. No.: VC5745638

Molecular Formula: C13H24N2O2

Molecular Weight: 240.347

* For research use only. Not for human or veterinary use.

tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate - 1899106-63-8

Specification

CAS No. 1899106-63-8
Molecular Formula C13H24N2O2
Molecular Weight 240.347
IUPAC Name tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3
Standard InChI Key GFUHZEZABTZUTN-UHFFFAOYSA-N
SMILES CC1CN(CCC12CNC2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is defined by the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . The IUPAC name reflects its spirocyclic structure, where two nitrogen atoms are positioned at the 2- and 7-positions of a bicyclic system fused at a central carbon atom (spiro[3.5]nonane). A methyl group is appended at the 5-position, while a tert-butoxycarbonyl (Boc) group occupies the 7-position .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1899106-63-8
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
IUPAC Nametert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
SMILESCC1CN(CCC12CNC2)C(=O)OC(C)(C)C
InChIKeyGFUHZEZABTZUTN-UHFFFAOYSA-N

Stereochemical Considerations

A stereoisomer of this compound, tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (PubChem CID: 155905500), has been documented with a specific (R)-configuration at the 5-position . This enantiomer shares the same molecular formula but exhibits distinct spatial arrangements, which may influence its physicochemical and pharmacological properties .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech and VulcanChem list the compound as a high-purity (>97%) product manufactured under ISO-certified conditions, emphasizing its role as an API intermediate . Industrial synthesis likely involves multi-step organic reactions, though proprietary protocols limit public disclosure of exact methodologies .

Patent-Derived Synthetic Insights

While no direct synthesis for the 5-methyl-2,7-diazaspiro isomer is publicly detailed, a Chinese patent (CN111620869A) outlines a seven-step route to synthesize tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a structural analog . Key steps include:

  • Malonate alkylation to form a diester intermediate.

  • Lithium borohydride reduction to generate a diol.

  • Tosylation to introduce a leaving group.

  • Cs₂CO₃-mediated cyclization to construct the spiro ring.

  • Magnesium-mediated deprotection to yield a secondary amine.

  • Boc protection to install the tert-butyl carboxylate.

  • Catalytic hydrogenation for final functionalization .

Adapting this approach for the 5-methyl derivative would require introducing the methyl group early in the synthesis, potentially via alkylation or using a methyl-substituted starting material .

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReactionReagents/ConditionsOutcome
1Malonate alkylationEthanol, refluxDiester formation
2ReductionLiBH₄, THF, 0–70°CDiol intermediate
3TosylationTsCl, CH₂Cl₂Tosylate leaving group
4CyclizationCs₂CO₃, CH₃CNSpiro ring closure
5DeprotectionMg, MeOHSecondary amine generation
6Boc protectionBoc₂O, CH₂Cl₂N-Boc product
7HydrogenationPd/C, H₂, MeOHFinal compound

Applications in Pharmaceutical Research

Role as an API Intermediate

The compound’s spirocyclic scaffold is prized for its conformational rigidity, which enhances binding affinity and metabolic stability in drug candidates . It serves as a building block for:

  • Kinase inhibitors: The diazaspiro core mimics purine motifs, enabling ATP-competitive binding.

  • Central nervous system (CNS) agents: Rigid structures improve blood-brain barrier penetration.

  • Antiviral compounds: Spirocycles disrupt viral protease activity via steric hindrance .

Case Study: Analog Development

VulcanChem’s catalog includes a hydrochloride salt (C₁₃H₂₅ClN₂O₂; MW 276.80 g/mol) derived from the parent compound, demonstrating its derivatization potential. Salt formation improves aqueous solubility, facilitating formulation for in vivo studies.

Future Directions and Research Opportunities

Stereoselective Synthesis

The isolation of the (5R)-enantiomer highlights opportunities for asymmetric catalysis to produce enantiopure batches, which could optimize pharmacokinetic profiles in drug candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator